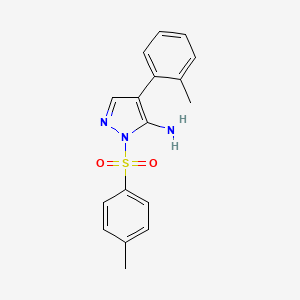

4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Heterocycles in Advanced Chemical Research

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. beilstein-journals.org This structural motif is a privileged scaffold in medicinal chemistry and materials science due to its diverse biological activities and unique physicochemical properties. beilstein-journals.orgnih.gov The pyrazole ring is a key component in a variety of pharmaceuticals, agrochemicals, and functional materials. researchgate.net Its presence can confer a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nepjol.info The versatility of the pyrazole core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired outcomes.

Role of Aminopyrazole Scaffolds in Synthetic Chemistry

Aminopyrazoles are a particularly important subclass of pyrazole derivatives, characterized by the presence of an amino group on the pyrazole ring. beilstein-journals.orgnih.gov This amino group serves as a versatile synthetic handle, allowing for a wide array of chemical modifications. arkat-usa.org It can be acylated, alkylated, or used as a nucleophile in various coupling reactions to build more complex molecular architectures. beilstein-journals.org The position of the amino group (e.g., at C3, C4, or C5) further diversifies the chemical space and potential applications of these compounds. 5-aminopyrazoles, in particular, are valuable precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are also of significant interest in medicinal chemistry. nih.gov

Overview of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine within Pyrazole Subclasses

The compound this compound belongs to the class of N-substituted 5-aminopyrazoles. Its structure incorporates several key features: a central pyrazole ring, a tosyl group at the N1 position, an amino group at the C5 position, and an o-tolyl group at the C4 position. The presence and arrangement of these functional groups suggest its potential as a valuable building block in organic synthesis and as a candidate for biological screening. While specific research on this exact molecule is not widely available in public literature, its structural components allow for informed predictions about its chemical behavior and significance based on related, well-documented compounds.

Detailed Research Findings

While comprehensive experimental data for this compound is not readily found in the surveyed scientific literature, we can infer its properties and likely synthesis from closely related analogs. For instance, the synthesis of various 1-tosyl-5-aminopyrazole derivatives has been reported through several synthetic routes, often involving the condensation of a β-ketonitrile with a tosylhydrazine, followed by further modifications. beilstein-journals.org

One common synthetic strategy for creating similar 5-aminopyrazoles involves the reaction of a suitably substituted β-ketonitrile with tosylhydrazine. For the target molecule, a plausible precursor would be 2-cyano-1-(o-tolyl)ethan-1-one. The general reaction is depicted below:

General Synthesis of 1-Tosyl-5-aminopyrazoles

graph TD

A[β-Ketonitrile] --> C{Reaction with Tosylhydrazine};

B[Tosylhydrazine] --> C;

C --> D[1-Tosyl-5-aminopyrazole];

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one nih.gov | (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine nepjol.info |

| Molecular Formula | C₁₇H₁₇N₃O₂S | C₁₉H₁₉N₃O₅S | C₂₄H₂₀N₄ |

| Molecular Weight | 327.40 g/mol | 401.44 g/mol | 372.44 g/mol |

| Appearance | Likely a solid | Pale brown crystals | Not Reported |

| Melting Point | Not Reported | 493 K (220 °C) | Not Reported |

Note: Data for the title compound is based on basic chemical information, while data for related compounds is from published research. The synthesis and properties of the title compound are inferred from these related structures.

Table 2: Spectroscopic Data for a Structurally Similar Compound: 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one nih.gov

| Spectroscopic Technique | Observed Signals (ppm or cm⁻¹) | Assignment |

| ¹H NMR (DMSO-d₆) | δ = 2.37 (s, 3H), 3.85 (s, 3H), 4.92 (s, 1H), 5.42 (s, 2H), 6.31 (s, 2H), 7.06 (d, 2H), 7.34 (d, 2H), 7.62 (d, 2H), 7.92 (d, 2H) | CH₃ (tosyl), OCH₃, CH (pyrazole), CH₂, NH₂, Ar-H |

| IR (KBr) | 3468, 3366, 1691 cm⁻¹ | NH₂ stretch, C=O stretch |

This data provides a reference for the expected spectroscopic features of this compound, though the exact chemical shifts and absorption frequencies would differ due to the different substitution pattern.

Table 3: Crystallographic Data for a Structurally Similar Compound: 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane (B91453) monosolvate iucr.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.2697(2) Å, b = 12.5010(3) Å, c = 12.7674(3) Å |

| α = 116.955(1)°, β = 104.842(1)°, γ = 91.028(1)° | |

| Volume | 1123.40(5) ų |

| Z | 2 |

The crystal structure of a related compound reveals key intermolecular interactions, such as hydrogen bonding involving the amino group and the sulfonyl oxygens, which would likely be present in the crystal lattice of this compound as well.

Properties

Molecular Formula |

C17H17N3O2S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

4-(2-methylphenyl)-2-(4-methylphenyl)sulfonylpyrazol-3-amine |

InChI |

InChI=1S/C17H17N3O2S/c1-12-7-9-14(10-8-12)23(21,22)20-17(18)16(11-19-20)15-6-4-3-5-13(15)2/h3-11H,18H2,1-2H3 |

InChI Key |

LLUCUFRMGZBJRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C3=CC=CC=C3C)N |

Origin of Product |

United States |

Structural Characterization and Elucidation of 4 O Tolyl 1 Tosyl 1h Pyrazol 5 Amine

Spectroscopic Analytical Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of new chemical entities. The following sections detail the application of various spectroscopic techniques in the characterization of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the related compound, 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one, ¹H and ¹³C NMR spectra were recorded in DMSO-d₆.

The ¹H NMR spectrum confirmed the presence of all expected proton environments. nih.goviucr.org Key signals include singlets for the methyl protons of the tosyl group, the methoxy (B1213986) group, the pyrazole (B372694) ring proton, the methylene (B1212753) bridge, and the amine protons. nih.goviucr.org The aromatic protons appeared as doublets, consistent with their respective coupling patterns. nih.goviucr.org

The ¹³C NMR spectrum further corroborated the proposed structure, showing distinct resonances for each carbon atom in the molecule. nih.goviucr.org

Table 1: ¹H NMR Spectroscopic Data for 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one in DMSO-d₆ nih.goviucr.org

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 2.37 | Singlet | 3H | CH₃ (Tosyl) |

| 3.85 | Singlet | 3H | OCH₃ |

| 4.92 | Singlet | 1H | CH (Pyrazole) |

| 5.42 | Singlet | 2H | CH₂ |

| 6.31 | Singlet | 2H | NH₂ |

| 7.06 | Doublet (J = 8.1 Hz) | 2H | Aromatic |

| 7.34 | Doublet (J = 7.8 Hz) | 2H | Aromatic |

| 7.62 | Doublet (J = 7.8 Hz) | 2H | Aromatic |

| 7.92 | Doublet (J = 8.1 Hz) | 2H | Aromatic |

Table 2: ¹³C NMR Spectroscopic Data for 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one in DMSO-d₆ nih.goviucr.org

| Chemical Shift (δ, ppm) | Assignment |

| 21.08 | CH₃ (Tosyl) |

| 55.55 | OCH₃ |

| 66.36 | CH₂ |

| 69.52 | Pyrazole C4 |

| 77.09 | Pyrazole C3 |

| 114.05 | Aromatic CH |

| 127.24 | Aromatic CH |

| 129.71 | Aromatic CH |

| 130.09 | Aromatic CH |

| 133.19 | Aromatic C (quaternary) |

| 145.04 | Aromatic C (quaternary) |

| 159.87 | Pyrazole C5 |

| 163.51 | Aromatic C (quaternary) |

| 165.78 | Aromatic C (quaternary) |

| 191.69 | C=O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one, recorded using the KBr pellet method, showed distinct absorption bands corresponding to the key functional groups. nih.goviucr.org The presence of the amine (NH₂) group was confirmed by two bands in the region of 3468 and 3366 cm⁻¹. nih.goviucr.org A strong absorption at 1691 cm⁻¹ was attributed to the carbonyl (C=O) stretching vibration. nih.goviucr.org

Table 3: Key IR Absorption Bands for 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one nih.goviucr.org

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3468, 3366 | NH₂ Stretching |

| 1691 | C=O Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

While specific UV-Vis spectroscopic data for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is not available in the reviewed literature, a study on a different pyrazole derivative, (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, revealed electronic transitions at 325 nm and 415 nm, which are indicative of an extended conjugated system within the molecule. nepjol.inforesearchgate.net Generally, pyrazole derivatives exhibit absorption bands in the UV region, and the position of these bands can be influenced by the nature and position of substituents on the pyrazole ring and any attached aromatic systems. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. Although specific mass spectrometry data for this compound was not found, the analysis of a related imine derivative of a pyrazole amine, (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, established a molecular ion peak at m/z 328 [M+H]⁺. nepjol.inforesearchgate.net The fragmentation pattern observed was consistent with the proposed structure. nepjol.inforesearchgate.net For the target compound, one would expect to observe a molecular ion peak corresponding to its molecular weight and fragmentation patterns arising from the cleavage of the tosyl group, the tolyl group, and the pyrazole ring.

X-ray Crystallographic Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. The following data pertains to the crystal structure of the dioxane solvate of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one. researchgate.net

Crystal System and Space Group Determination

The single-crystal X-ray diffraction analysis of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one, crystallized as a 1,4-dioxane (B91453) monosolvate, revealed its crystal structure parameters. researchgate.net

Table 4: Crystallographic Data for 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.26968 (10) |

| b (Å) | 12.50096 (14) |

| c (Å) | 12.76743 (16) |

| α (°) | 116.9553 (12) |

| β (°) | 104.8418 (10) |

| γ (°) | 91.0281 (10) |

| Volume (ų) | 1123.39 (3) |

| Z | 2 |

The analysis showed that the pyrazole ring is nearly perpendicular to the tolyl ring of the sulfonyl group, with an interplanar angle of 82.92 (1)°. nih.gov In contrast, the pyrazole ring is approximately parallel to the aromatic ring of the oxy-ethanone group, with an interplanar angle of 7.58 (3)°. nih.gov The structure is stabilized by an extensive network of hydrogen bonds. iucr.orgresearchgate.net

Interplanar Angles between Substituent Groups and Pyrazole Ring

The orientation of the substituent groups relative to the central pyrazole ring is a defining characteristic of the molecular structure. The pyrazole ring and the tolyl ring of the sulfonyl substituent are approximately perpendicular to each other, with a measured interplanar angle of 82.92(1)°. iucr.orgiucr.org In contrast, the pyrazole ring is nearly parallel to the aromatic ring of the oxy-ethanone group, with an interplanar angle of 7.58(3)°. iucr.orgiucr.org

Analysis of Hydrogen Bonding Networks

The crystal packing is stabilized by a network of hydrogen bonds.

An intramolecular hydrogen bond is formed between a hydrogen atom of the amino group and a sulfonyl oxygen atom (N3—H···O4). iucr.orgiucr.org In the solid state, molecules associate through intermolecular hydrogen bonds, such as N—H···O=C interactions, which contribute to the formation of ribbon-like structures. iucr.org

In addition to classical hydrogen bonds, 'weak' hydrogen bonds, including those involving tolyl hydrogen donors (Htolyl), play a role in connecting adjacent layers of the supramolecular structure. iucr.orgnih.govresearchgate.net

Supramolecular Assembly in the Solid State

The interplay of classical and weak hydrogen bonds results in a layered supramolecular assembly. Within these layers, dimeric subunits are a prominent feature. iucr.orgnih.govresearchgate.net These layers are arranged parallel to the (201) crystallographic plane. The connection between adjacent layers is mediated by classical hydrogen bonds involving solvent molecules (dioxane in the reported structure) and weak hydrogen bonds from tolyl donors. iucr.orgnih.govresearchgate.net

Comparison with Related Pyrazole Crystal Structures

The structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one can be compared with other substituted pyrazoles. For instance, a similar compound, 2-[(5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl)oxy]-1-(p-tolyl)ethan-1-one, also displays an analogous intramolecular hydrogen bond. nih.goviucr.org However, differences in substituents and the absence of a solvent molecule in the crystal lattice of the latter lead to non-isotypic structures. nih.goviucr.org

A search of the Cambridge Structural Database for pyrazoles with a similar substitution pattern (sulfonyl at N1, oxygen at C3, and nitrogen at C5) reveals other related structures like 5-amino-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl thiophene-2-carboxylate. iucr.orgiucr.org In this molecule, a similar perpendicular orientation between the sulfonate ring and the pyrazole ring is observed. iucr.orgiucr.org The packing in this solvent-free structure is characterized by N—H···Osulfonyl and N—H···Npyrazole hydrogen bonds, forming a ribbon structure. iucr.orgiucr.org

The study of various 4-halogenated-1H-pyrazoles shows that the supramolecular motifs can vary, forming either trimers or catemeric chains depending on the halogen substituent. mdpi.com This highlights the significant influence of substituents on the solid-state assembly of pyrazole derivatives.

Advanced Theoretical and Computational Investigations of 4 O Tolyl 1 Tosyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry, electronic structure, and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), have been widely applied to various pyrazole (B372694) derivatives, offering a virtual laboratory to explore their properties at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely used to determine the optimized geometry and electronic properties of complex organic molecules. For pyrazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets such as 6-311+G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

For instance, in a study on 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine, a compound containing an o-tolyl group, DFT calculations were performed to optimize the molecular structure. researchgate.net The results showed good correlation with experimental data obtained from X-ray crystallography, though minor discrepancies are expected as theoretical calculations are often performed on a single molecule in the gas phase, while experimental data reflects the solid-state packing. researchgate.net

The optimized geometric parameters for a related pyrazole derivative, as determined by DFT calculations, are presented in the interactive table below.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.38 |

| Bond Length (Å) | N2-C3 | 1.32 |

| Bond Length (Å) | C3-C4 | 1.43 |

| Bond Length (Å) | C4-C5 | 1.39 |

| Bond Length (Å) | C5-N1 | 1.37 |

| Bond Angle (°) | N1-N2-C3 | 111.5 |

| Bond Angle (°) | N2-C3-C4 | 105.0 |

| Bond Angle (°) | C3-C4-C5 | 107.5 |

| Bond Angle (°) | C4-C5-N1 | 109.0 |

| Bond Angle (°) | C5-N1-N2 | 107.0 |

Note: The data in this table is representative of a substituted pyrazole and not of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine itself.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. This analysis allows for the characterization of chemical bonds, including the identification of bond critical points (BCPs) and the quantification of their properties, such as the electron density (ρ) and its Laplacian (∇²ρ). These parameters help to distinguish between covalent and non-covalent interactions.

While specific QTAIM data for this compound is not available, studies on other heterocyclic systems demonstrate its utility. For example, QTAIM analysis can be used to characterize the nature of the N-S bond in the tosyl group and the various C-N and C-C bonds within the pyrazole and tolyl rings. The analysis of intramolecular hydrogen bonds, such as a potential interaction between the amine protons and the sulfonyl oxygens, would also be a key application of QTAIM.

Frontier Molecular Orbital (FMO) theory is a crucial tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

In pyrazole derivatives, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents. For a compound like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO is likely to be distributed over the electron-withdrawing tosyl group.

The following table presents representative FMO data for a substituted pyrazole derivative.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Note: The data in this table is for illustrative purposes and does not represent this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to explore the conformational flexibility and intermolecular interactions of a molecule over time.

The presence of rotatable bonds in this compound, particularly around the C-C bond connecting the tolyl group and the C-S and S-N bonds of the tosyl group, suggests a complex conformational landscape. Conformational analysis helps to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. Such studies are critical for understanding how the molecule might adopt different shapes, which can influence its interactions with biological targets.

Molecular dynamics (MD) simulations can be used to model the behavior of this compound in a biological environment, such as in the active site of an enzyme. These simulations provide a dynamic picture of the intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a binding pocket. For pyrazole-based compounds that are investigated as potential drug candidates, MD simulations are invaluable for assessing the stability of the ligand-protein complex and for understanding the key interactions that contribute to binding affinity. nih.gov For example, studies on pyrazole-based inhibitors of carbonic anhydrase have utilized MD simulations to confirm the stability of the predicted binding modes. nih.gov

Computational Prediction of Reactivity and Selectivity

No specific research data found for this compound.

Theoretical investigations into the reactivity and selectivity of a novel compound like this compound would typically employ quantum mechanical calculations, such as Density Functional Theory (DFT). These methods provide insights into the electronic structure, enabling the prediction of how the molecule will behave in chemical reactions.

Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is essential for predicting how the molecule would interact with other reagents. For instance, the amine group (NH2) would be expected to be a primary nucleophilic site.

Reaction Pathway Modeling: To predict selectivity (e.g., regioselectivity in a substitution reaction), computational models would be used to calculate the activation energies for different possible reaction pathways. The pathway with the lowest energy barrier would be the most likely to occur.

Without specific studies on this compound, no quantitative data for these parameters can be provided.

In Silico Assessment of Molecular Recognition

No specific research data found for this compound.

The assessment of how this compound might interact with biological targets, such as enzymes or receptors, is conducted using in silico molecular recognition techniques, primarily molecular docking.

Molecular docking simulations would involve:

Preparation of the Ligand and Receptor: A 3D model of this compound (the ligand) would be generated and its energy minimized. A 3D structure of a target protein, typically obtained from a repository like the Protein Data Bank (PDB), would also be prepared.

Docking Simulation: Software like AutoDock or Glide would be used to fit the ligand into the binding site of the protein. The program explores various possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: The simulation yields a "docking score" or "binding affinity," usually expressed in kcal/mol, which estimates the strength of the interaction. nih.govnih.gov A more negative value typically indicates a more favorable binding interaction. nih.gov The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. nih.gov

Studies on other pyrazole derivatives have shown their potential to act as inhibitors for various protein kinases and enzymes by docking into their active sites. sigmaaldrich.comnih.gov However, in the absence of any molecular docking studies performed specifically on this compound, it is not possible to provide data on its potential biological targets, binding affinities, or specific molecular interactions.

Reactivity and Derivatization Chemistry of 4 O Tolyl 1 Tosyl 1h Pyrazol 5 Amine

Reactions at the 5-Amino Groupresearchgate.netnih.gov

The 5-amino group in pyrazole (B372694) systems is a primary nucleophilic center, readily participating in reactions typical of aromatic amines. Its reactivity can, however, be influenced by the electronic effects of the substituents on the pyrazole ring.

Acylation and Alkylationresearchgate.netnih.gov

The nucleophilic character of the 5-amino group allows for straightforward acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, converts the amine into the corresponding amide. This transformation is often used as a protecting group strategy or to introduce new functionalities.

Alkylation of the amino group can also be achieved, though regioselectivity can be a challenge. In related N-sulfonylated pyrazole systems, alkylation has been observed at different positions. For instance, the reaction of 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one with 2-bromo-1-(4-methoxyphenyl)ethan-1-one resulted in O-alkylation rather than N-alkylation of the pyrazole ring, suggesting that the thermodynamic product is formed to minimize steric hindrance. nih.govnih.gov While this applies to a pyrazolone (B3327878) tautomer, it highlights that in complex systems like 4-(o-tolyl)-1-tosyl-1H-pyrazol-5-amine, multiple reactive sites must be considered, and reaction conditions can be optimized to favor alkylation at the desired nitrogen. nih.gov Generally, direct alkylation of the exocyclic amino group can be achieved using alkyl halides under basic conditions.

Condensation Reactionsresearchgate.netnih.gov

The 5-amino group can undergo condensation reactions with various carbonyl compounds. For example, 5-aminopyrazoles react with isatin (B1672199) derivatives to form pyrazole-oxindole hybrid systems. encyclopedia.pub This type of reaction involves the nucleophilic attack of the amino group on a carbonyl carbon, followed by dehydration to form an imine or a related condensed product. Such reactions are pivotal in synthesizing complex molecules with potential biological activities.

Another significant reaction is the oxidative dehydrogenative coupling of pyrazol-5-amines to form azo compounds. nih.gov This transformation involves the oxidation of the amino groups of two molecules, leading to the formation of a nitrogen-nitrogen double bond, linking the two pyrazole rings. Studies on related 3-methyl-1-phenyl-1H-pyrazol-5-amine have shown that this can be achieved using reagents like iodine and tert-butyl hydroperoxide (TBHP). nih.gov

Table 1: Oxidative Coupling of a Representative Pyrazol-5-amine

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I2, K2CO3, TBHP, EtOH | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | Not specified in abstract | nih.gov |

Cyclization Reactions to Form Fused Heterocyclesresearchgate.netnih.govorganic-chemistry.org

The 5-amino group is a key precursor for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. Through reactions involving bifunctional reagents, the amino group can participate in cyclization cascades to build new rings onto the pyrazole core.

A notable example is the rhodium(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynes. rsc.org In this process, the reaction proceeds through C-H activation of the phenyl group at C3 and subsequent cyclization involving the 5-amino group and the alkyne, providing a single carbon atom to form a pyrazolo[1,5-a]quinazoline ring system. rsc.org This highlights a sophisticated method for creating complex fused systems from aminopyrazole precursors.

Reactions at the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system. nih.gov However, the presence of the strongly electron-withdrawing 1-tosyl group significantly deactivates the ring towards electrophilic attack while potentially activating it for nucleophilic substitution.

Electrophilic Aromatic Substitution (if applicable)

In general, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position. researchgate.netpharmaguideline.comnih.gov However, in the case of this compound, the C4 position is already substituted. Furthermore, the 1-tosyl group deactivates the ring, making electrophilic substitution challenging.

Despite this, studies on analogous N-sulfonyl-3-aryl-5-aminopyrazoles have demonstrated that direct halogenation at the C4 position is feasible using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org This reaction proceeds efficiently in DMSO, which acts as both a solvent and a catalyst. beilstein-archives.org Given that the target molecule is already substituted at C4, such a reaction is not directly applicable. However, this reactivity could be relevant for analogues where the C4 position is unsubstituted. The tosyl group can also be removed under certain conditions, which would reactivate the ring for subsequent reactions. beilstein-archives.org

Table 2: Halogenation of a Representative N-Tosyl-3-aryl-5-aminopyrazole

| Reactant | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | DMSO | 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 90% | beilstein-archives.org |

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | DMSO | 4-Iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 92% | beilstein-archives.org |

| 3-phenyl-1-tosyl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | DMSO | 4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 68% | beilstein-archives.org |

Nucleophilic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) on pyrazole rings is generally difficult due to the ring's inherent electron-rich nature. encyclopedia.pub Such reactions typically require strong electron-withdrawing groups to activate the ring and harsh reaction conditions. Positions C3 and C5 are the most likely sites for nucleophilic attack. researchgate.netnih.gov In the target compound, the presence of the 1-tosyl group could potentially facilitate such a reaction, although the steric bulk of the o-tolyl group at C4 might hinder approaches to C3 and C5. There is limited specific literature on the nucleophilic substitution reactions for this particular substitution pattern.

Transformations Involving the 1-Tosyl Group

The p-toluenesulfonyl (tosyl) group at the N1 position of the pyrazole ring primarily serves as a protecting group. Its removal is a key step to unmask the N-H functionality, which can then participate in further reactions. Several methods reported for the N-detosylation of indoles and other heterocycles can be extrapolated to this compound.

Mild deprotection can be achieved using cesium carbonate in a mixed solvent system like THF-MeOH. researchgate.net This method is particularly advantageous due to its compatibility with various functional groups. For N-tosylindoles, the reaction proceeds efficiently at room temperature or with gentle heating. researchgate.net Electron-withdrawing groups on the heterocyclic ring can facilitate this reaction. researchgate.net

Alternative reductive cleavage methods have also been developed. A low-valent titanium reagent, generated in situ, has been shown to cleave a range of sulfonamides to their corresponding amines. organic-chemistry.org Furthermore, acidic hydrolysis using trifluoromethanesulfonic acid offers another route for the deprotection of N-arylsulfonamides. organic-chemistry.org

| Reagents | Solvent | Conditions | Expected Product | Reference for Analogy |

|---|---|---|---|---|

| Cesium Carbonate (Cs2CO3) | THF/Methanol | Room Temperature to Reflux | 4-(o-Tolyl)-1H-pyrazol-5-amine | researchgate.net |

| Ti(O-i-Pr)4, Me3SiCl, Mg | THF | - | 4-(o-Tolyl)-1H-pyrazol-5-amine | organic-chemistry.org |

| Trifluoromethanesulfonic acid (TfOH) | - | - | 4-(o-Tolyl)-1H-pyrazol-5-amine | organic-chemistry.org |

Reactions at the 4-(o-Tolyl) Substituent

The o-tolyl group at the C4 position of the pyrazole ring presents opportunities for functionalization, primarily through C-H activation of the aromatic ring or the methyl group.

One potential pathway involves the lithiation of the methyl group on the tolyl substituent. The resulting benzyllithium (B8763671) intermediate can then be reacted with a variety of electrophiles to introduce new functional groups. This approach has been demonstrated in the functionalization of o-tolylaziridines, where the aziridine (B145994) ring directs the metallation. acs.org A similar directing effect from the pyrazole ring could facilitate this transformation.

Direct C-H functionalization of the tolyl ring itself is another viable strategy. Transition metal-catalyzed reactions, such as palladium-catalyzed direct arylation, could be employed to form new carbon-carbon bonds at positions ortho or para to the methyl group, depending on the directing influence of the pyrazole core and the reaction conditions. mdpi.com The functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents also provides a versatile toolkit for introducing substituents onto aryl groups. beilstein-journals.org

| Reaction Type | Reagents | Potential Site of Reaction | Expected Product Class | Reference for Analogy |

|---|---|---|---|---|

| Benzylic Functionalization | 1. n-BuLi 2. Electrophile (e.g., R-X, RCHO) | Methyl group of o-tolyl | Derivatives functionalized at the benzylic position | acs.org |

| Direct C-H Arylation | Aryl Halide, Pd Catalyst, Base | Aromatic ring of o-tolyl | Biaryl derivatives | mdpi.com |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Aromatic ring of o-tolyl | Halogenated tolyl derivatives | beilstein-archives.org |

Exploration of Novel Reaction Pathways

The inherent reactivity of the 5-aminopyrazole scaffold allows for the exploration of various novel reaction pathways to construct more complex molecular architectures.

One promising avenue is the oxidative dehydrogenative coupling of the 5-amino group. In the presence of an oxidizing agent, two molecules of the pyrazol-5-amine can couple to form an azo-bridged dipyrazole. This type of reaction has been reported for other pyrazol-5-amines, leading to the formation of heteroaromatic azo compounds. nih.gov

The 5-amino group, in conjunction with a neighboring ring atom, can also participate in condensation reactions with bifunctional reagents to form fused heterocyclic systems. For instance, reaction with activated carbonyl compounds in acetic acid has been shown to yield pyrazolo[3,4-b]pyridine derivatives. rsc.org Similarly, intramolecular cyclization strategies, potentially following detosylation, could lead to the formation of pyrazolo[1,5-a]quinolines. clockss.org

Furthermore, the pyrazole ring itself can be functionalized. Halogenation at the C4 position of the pyrazole ring is a known transformation for N-arylsulfonyl-3-aryl-5-aminopyrazoles using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). beilstein-archives.org Although the C4 position is already substituted in the title compound, this reactivity highlights the potential for electrophilic substitution on the pyrazole core if other positions were available.

| Reaction Type | Key Reagents/Conditions | Expected Product Type | Reference for Analogy |

|---|---|---|---|

| Oxidative Azo Coupling | Oxidizing agent (e.g., TBHP, I2) | Azo-linked pyrazole dimer | nih.gov |

| Pyrazolo[3,4-b]pyridine formation | Activated carbonyl compound, Acetic acid | Fused pyrazolo-pyridine system | rsc.org |

| Pyrazolo[1,5-a]quinoline formation | Intramolecular cyclization precursor | Fused pyrazolo-quinoline system | clockss.org |

Potential Applications in Synthetic Organic Chemistry and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The 5-aminopyrazole framework is a well-established building block for constructing more complex molecular architectures, including various fused heterocyclic systems. mdpi.commdpi.comresearchgate.net The structure of 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine is particularly suited for this role due to its multiple reaction sites. The exocyclic amino group is a potent nucleophile, capable of participating in reactions to form larger, more complex structures. researchgate.netmnstate.edu

Research has demonstrated that 5-aminopyrazoles are valuable substrates in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity in a single step. mdpi.comacs.org For instance, MCRs involving 5-aminopyrazoles have been used to synthesize pyrazolo[3,4-d]pyrimidines and other fused systems of biological interest. mdpi.com The amine group on this compound can react with carbonyl compounds, such as in the synthesis of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine from the condensation of a pyrazole-carbaldehyde with a pyrazol-5-amine. nih.gov

Furthermore, the strategic placement of the o-tolyl and tosyl groups allows for the synthesis of molecules with specific three-dimensional conformations. The tosyl group, while serving as a protecting group, also influences the reactivity of the pyrazole (B372694) ring and can be removed or modified in later synthetic steps to yield further derivatives. This versatility makes the title compound a valuable intermediate for creating libraries of complex molecules for applications in drug discovery and agrochemicals. nih.govscirp.org

Precursor for Diversely Substituted Pyrazole Derivatives

The this compound scaffold is an excellent precursor for a wide range of substituted pyrazoles. The existing functional groups can be readily modified, and the pyrazole ring itself can undergo further substitution.

One key transformation is the direct C-H halogenation at the C4 position of the pyrazole ring. beilstein-archives.org This reaction, which has been successfully applied to N-arylsulfonyl-3-aryl-5-aminopyrazoles, provides a direct, metal-free method to introduce chloro, bromo, or iodo substituents. beilstein-archives.org These halogenated pyrazoles are themselves versatile intermediates for subsequent cross-coupling reactions, such as Sonogashira or Suzuki couplings, to introduce new carbon-carbon bonds.

The exocyclic amino group can also be a site for derivatization. For example, oxidative dehydrogenative coupling reactions can transform 5-aminopyrazoles into novel azopyrrole derivatives, installing a new N-N bond. nih.gov Additionally, multicomponent reactions starting from benzoylacetonitriles, arylhydrazines, and diaryl diselenides can yield 5-amino-4-(arylselanyl)-1H-pyrazoles, demonstrating another pathway to introduce functionality at the C4 position. researchgate.netnih.gov

| Starting Material Class | Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|---|

| N-arylsulfonyl-3-aryl-5-aminopyrazole | C4-Halogenation | NCS, NBS, or NIS in DMSO | 4-Halogenated-5-aminopyrazole | beilstein-archives.org |

| 5-Aminopyrazole | Oxidative Coupling | CuI, Pyridine, O₂ | Azopyrrole Derivative | nih.gov |

| 5-Amino-3-aryl-pyrazole | C4-Dicarbonylation | Aryl Methyl Ketone, FeCl₃·6H₂O, O₂ | C4-Dicarbonylated Aminopyrazole | researchgate.net |

| Benzoylacetonitrile, Arylhydrazine, Diaryl Diselenide | Multicomponent Selanylation | I₂ in MeCN | 5-Amino-4-(arylselanyl)-1H-pyrazole | nih.gov |

Integration into Polymeric Systems or Advanced Materials

The field of materials science has seen a surge in the use of N-heterocyclic compounds for creating functional materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com Pyrazole derivatives are excellent candidates for these applications due to the ability of their nitrogen atoms to act as coordination sites for metal ions. digitellinc.comrsc.orgacs.org

The structure of this compound offers multiple coordination points: the two adjacent nitrogen atoms of the pyrazole ring and the exocyclic amino group. This makes it a potential multitopic ligand for constructing robust, porous frameworks. digitellinc.com MOFs built from pyrazolate ligands have demonstrated exceptional stability and have been used for applications such as gas capture and heterogeneous catalysis. acs.orgresearchgate.net For instance, pyrazole-based MOFs have been developed for the selective capture of formaldehyde (B43269) and for use in battery applications. researchgate.netresearchgate.net

Beyond MOFs, pyrazole derivatives can be incorporated into polymer backbones or as pendant groups. Chitosan, a biopolymer, has been cross-linked with pyrazole derivatives to create new materials with enhanced anticancer activity. mdpi.com The development of high-mobility organic semiconducting polymers has also utilized heteroatom-substituted building blocks, a category where functionalized pyrazoles could find application. rsc.org The combination of the rigid pyrazole core with the flexible aryl and tosyl groups in this compound could be exploited to tune the properties of novel polymeric materials for electronic or sensing applications.

Design of Chemical Probes and Ligands

The inherent biological activities of the pyrazole scaffold have made it a focal point in the design of chemical probes and ligands for various biological targets. nih.govnih.gov Pyrazole derivatives have been developed as inhibitors for enzymes like VEGFR-2 and GSK3β and as ligands for cannabinoid receptors. rsc.orgnih.gov The title compound, with its distinct substituents, provides a rich scaffold for structure-activity relationship (SAR) studies.

The N1-tosyl group and the C4-tolyl group can be systematically varied to probe binding pockets and optimize interactions with a biological target. The exocyclic amine at the C5 position serves as a crucial hydrogen bond donor and a handle for further functionalization, allowing for the attachment of fluorophores, affinity tags, or other reporter groups to create chemical probes. nih.gov Pyrazole-based fluorescent probes are used in bioimaging applications to detect specific ions or molecules within cellular environments. nih.gov

The pyrazole core itself is a bioisostere for other chemical groups and can form key hydrogen bonding interactions with protein active sites. nih.gov The N1 nitrogen can act as a hydrogen bond donor, while the N2 nitrogen acts as a hydrogen bond acceptor. This dual nature, combined with the steric and electronic properties conferred by the o-tolyl and tosyl groups, makes this compound a promising starting point for designing highly potent and selective ligands. nih.govnih.gov

| Pyrazole Scaffold | Target/Application | Key Structural Features | Reference |

|---|---|---|---|

| 3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-one | GSK3β Inhibition | Arylhydrazono group at C4 | nih.gov |

| 3-Phenyl-4-(phenylhydrazono)-1H-pyrazol-5(4H)-one | VEGFR-2 Inhibition | Substituted phenylhydrazono group | rsc.org |

| Pyrazolyl-pyridine | Coordination Polymers | Bidentate N,N-chelation | mdpi.com |

| Pyrazole-based Organoarsine | Metal-Organic Frameworks (MOFs) | Tritopic ligand design | digitellinc.com |

| Pyrazolopyridine | Fluorescent Probe (F⁻ detection) | Incorporation of conjugated systems | nih.gov |

Future Research Directions and Outlook

Development of Greener Synthetic Methodologies

The chemical industry is increasingly shifting towards sustainable practices, making the development of environmentally benign synthetic routes a priority. researchgate.net Traditional methods for synthesizing pyrazole (B372694) derivatives can involve harsh reaction conditions, hazardous solvents, and significant waste generation. researchgate.net Future research on 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine will likely focus on greener alternatives.

Key areas for exploration include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption. tandfonline.com

Green Solvents: Investigating the use of water, ionic liquids, or other environmentally friendly solvents can minimize the reliance on volatile organic compounds. tandfonline.comthieme-connect.com

Catalysis: The use of heterogeneous or recyclable catalysts can lead to more efficient and sustainable processes. nih.govresearchgate.net

One-Pot Multicomponent Reactions: Designing synthetic pathways where multiple steps are combined into a single operation can significantly improve efficiency and reduce waste. researchgate.net

| Green Chemistry Approach | Potential Benefits |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions |

| Use of Green Solvents | Reduced environmental impact, improved safety |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse |

| One-Pot Reactions | Increased efficiency, reduced waste |

Investigation of Novel Reactivity Patterns

Understanding the reactivity of this compound is crucial for expanding its utility. The pyrazole ring and its substituents offer multiple sites for chemical modification, opening the door to a diverse range of new compounds.

Future studies could investigate:

Functionalization of the Pyrazole Core: Exploring reactions that introduce new functional groups onto the pyrazole ring can lead to derivatives with novel properties.

Reactions at the Amino Group: The 5-amino group is a key site for derivatization, allowing for the synthesis of amides, sulfonamides, and other functional moieties.

Cyclization Reactions: The strategic placement of functional groups could enable the construction of fused heterocyclic systems, a common strategy for developing new pharmaceutical agents. mdpi.com

Advanced Computational Studies for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that can guide experimental work. eurasianjournals.com For this compound, computational studies can offer a deeper understanding of its structure, properties, and reactivity.

Areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, molecular orbitals, and reactivity indices of the molecule, helping to rationalize its chemical behavior. eurasianjournals.comnih.govnih.gov

Molecular Docking Simulations: If a biological target is identified, molecular docking can predict the binding mode and affinity of the compound, guiding the design of more potent analogs. eurasianjournals.comnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model the compound's behavior in complex environments, such as in solution or within an enzyme's active site.

| Computational Method | Application |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis |

| Molecular Docking | Prediction of protein-ligand interactions |

| QM/MM Simulations | Modeling of reactions in complex systems |

Exploration of New Material Applications

The unique structural features of pyrazole derivatives make them attractive candidates for applications in materials science. biosynce.com The incorporation of pyrazole moieties can impart specific optical, electronic, or thermal properties to materials. rroij.com

Future research could explore the use of this compound or its derivatives in:

Organic Light-Emitting Diodes (OLEDs): Pyrazole-containing compounds have been investigated for their potential as emissive materials in OLEDs.

Conductive Polymers: The nitrogen-rich pyrazole ring could be incorporated into polymer backbones to create materials with enhanced conductivity. royal-chem.com

Dyes and Pigments: Pyrazole derivatives are known to be used in the manufacturing of dyes. royal-chem.com The specific substitution pattern of this compound could lead to novel colorants with unique properties.

Q & A

Q. What are the common synthetic routes for 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with carbonyl compounds, followed by functionalization. For example:

Cyclization : Reacting substituted hydrazines (e.g., tosyl hydrazine) with α,β-unsaturated ketones or aldehydes under acidic conditions .

Tosylation : Introducing the tosyl group via nucleophilic substitution using p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Control temperature (60–80°C) to avoid side reactions like over-tosylation .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts.

Table 1 : Example Synthesis Conditions from Literature

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Pyrazole cyclization | Hydrazine + α,β-unsaturated ketone, H₂SO₄ | 60–75% | |

| Tosylation | Tosyl chloride, Et₃N, DCM, 0°C → RT | 80–90% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The o-tolyl group shows aromatic protons as a multiplet (δ 6.8–7.2 ppm), while the tosyl group exhibits distinct singlets for methyl (δ 2.4 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- IR : Confirm the presence of sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and NH₂ (3400–3300 cm⁻¹) groups .

- Crystallography :

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve structures. Key parameters:

- Mo/Kα radiation (λ = 0.71073 Å).

- R-factor < 0.05 for high precision .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and torsional angles (e.g., o-tolyl ring twist ~50° from the pyrazole plane) .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the tosyl group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .

- Simulate electrostatic potential maps to predict hydrogen-bonding interactions with biological targets (e.g., enzymes) .

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., antitubercular targets). Key parameters:

- Grid box size: 60 × 60 × 60 Å.

- Scoring function: MM/GBSA for binding energy estimation .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., MIC values for antitubercular activity may vary due to bacterial strain differences). Standardize protocols using CLSI guidelines .

- Structure-Activity Relationship (SAR) :

- Systematically modify substituents (e.g., replace o-tolyl with p-fluorophenyl) to isolate activity contributors.

- Use regression models (e.g., CoMFA) to correlate electronic/steric parameters with bioactivity .

- Control Experiments :

- Test for off-target effects (e.g., cytotoxicity assays on HEK-293 cells) to confirm selectivity .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) :

- Heat samples at 10°C/min under N₂. Decomposition onset temperatures >200°C suggest moderate stability .

- DSC : Identify exothermic/endothermic events (e.g., melting points, phase transitions).

- Mechanistic Studies :

- Use GC-MS/EI-MS to detect volatile decomposition products (e.g., SO₂ from tosyl group cleavage) .

Safety and Handling

Q. What are the handling and storage guidelines for this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (skin/eye irritation risks) .

- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation.

- Spill Management : Absorb with silica gel, neutralize with 5% acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.